molecular formula C28H28F3N3O3S B2615178 2-cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide CAS No. 468771-98-4

2-cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2615178
CAS No.: 468771-98-4
M. Wt: 543.61
InChI Key: FGTJNAFWRXPSKC-UHFFFAOYSA-N
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Description

2-cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a methoxyphenyl group, a hexyloxy group, and a thiazole ring, making it a molecule of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Coupling with the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

    Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a cyanide source.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, typically under mild conditions to avoid decomposition.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hexyloxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving cyano and thiazole groups. It can also be used in the development of new pharmaceuticals due to its potential bioactivity.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism by which 2-cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide exerts its effects is likely related to its ability to interact with specific molecular targets. The cyano group can act as an electrophile, while the thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins. The trifluoromethyl group may enhance binding affinity and selectivity by increasing hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(4-methoxyphenyl)-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide: Similar structure but lacks the hexyloxy group.

    2-cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(5-{[3-methylphenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide: Similar structure but lacks the trifluoromethyl group.

Uniqueness

The presence of both the hexyloxy and trifluoromethyl groups in 2-cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide makes it unique. These groups can significantly influence the compound’s physical and chemical properties, such as solubility, stability, and reactivity, making it a valuable molecule for various applications.

Properties

IUPAC Name

(E)-2-cyano-3-(4-hexoxy-3-methoxyphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28F3N3O3S/c1-3-4-5-6-12-37-24-11-10-20(16-25(24)36-2)13-21(17-32)26(35)34-27-33-18-23(38-27)15-19-8-7-9-22(14-19)28(29,30)31/h7-11,13-14,16,18H,3-6,12,15H2,1-2H3,(H,33,34,35)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTJNAFWRXPSKC-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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